tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.299 g/mol . It is known for its applications in various fields of research and industry, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Reduction: 4-methylpiperidine-1-carboxamide.
Hydrolysis: 4-cyano-4-methylpiperidine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is used in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: As a probe or ligand in biochemical assays.
Industrial Applications: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is unique due to its specific functional groups, which provide versatility in chemical reactions and applications. Its cyano and ester groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJUXWEWOVHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676502 | |
Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530115-96-9 | |
Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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